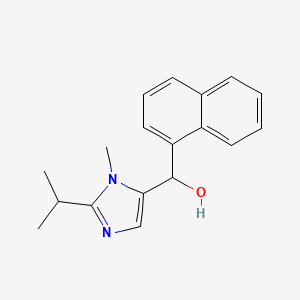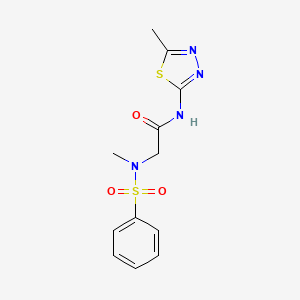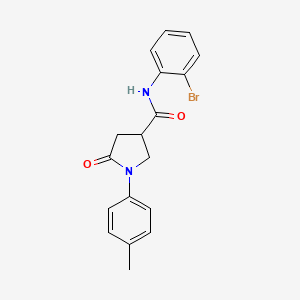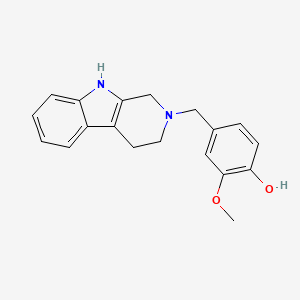![molecular formula C18H20N2O5S B4941401 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid, also known as MSB or N-(4-methoxybenzoyl)-N'-(4-(2-methoxyphenyl)piperazin-1-yl)sulfamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid is not fully understood. However, it has been suggested that 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid may exert its therapeutic effects through the modulation of the serotonin and noradrenaline systems in the brain. 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has also been shown to reduce the levels of prostaglandin E2 (PGE2), a key mediator of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid is also stable under normal laboratory conditions. However, one of the limitations is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid. One area of research is the development of more efficient synthesis methods for 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid. Another area of research is the investigation of the potential therapeutic applications of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid and its effects on different physiological systems.
Conclusion:
In conclusion, 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and its effects on different physiological systems.
Métodos De Síntesis
The synthesis of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(2-methoxyphenyl)-1-piperazine sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid as a white crystalline solid with a melting point of approximately 230°C.
Aplicaciones Científicas De Investigación
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid has also been investigated for its role in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)26(23,24)15-8-6-14(7-9-15)18(21)22/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAUMIOKHBNYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)


![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)



![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)
